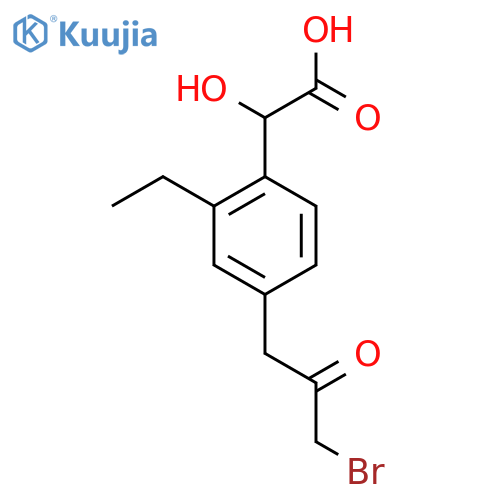Cas no 1806676-37-8 (4-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid)

1806676-37-8 structure
商品名:4-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid
CAS番号:1806676-37-8
MF:C13H15BrO4
メガワット:315.159803628922
CID:4941047
4-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid 化学的及び物理的性質
名前と識別子
-
- 4-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid
-
- インチ: 1S/C13H15BrO4/c1-2-9-5-8(6-10(15)7-14)3-4-11(9)12(16)13(17)18/h3-5,12,16H,2,6-7H2,1H3,(H,17,18)
- InChIKey: FEKJOMUULFEHLK-UHFFFAOYSA-N
- ほほえんだ: BrCC(CC1C=CC(C(C(=O)O)O)=C(C=1)CC)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 305
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 74.6
4-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015025781-1g |
4-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid |
1806676-37-8 | 97% | 1g |
1,564.50 USD | 2021-06-18 | |
| Alichem | A015025781-250mg |
4-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid |
1806676-37-8 | 97% | 250mg |
494.40 USD | 2021-06-18 | |
| Alichem | A015025781-500mg |
4-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid |
1806676-37-8 | 97% | 500mg |
847.60 USD | 2021-06-18 |
4-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid 関連文献
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
-
2. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
-
5. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
1806676-37-8 (4-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid) 関連製品
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 157047-98-8(Benzomalvin C)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
